molecular formula C22H18BrN3OS B7750512 (E)-N-(4-(3-bromophenyl)thiazol-2-yl)-2-cyano-3-(4-isopropylphenyl)acrylamide

(E)-N-(4-(3-bromophenyl)thiazol-2-yl)-2-cyano-3-(4-isopropylphenyl)acrylamide

Cat. No.: B7750512
M. Wt: 452.4 g/mol
InChI Key: PIMKGXNJSYETSG-VCHYOVAHSA-N
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Description

(E)-N-(4-(3-bromophenyl)thiazol-2-yl)-2-cyano-3-(4-isopropylphenyl)acrylamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring, a cyano group, and an acrylamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(3-bromophenyl)thiazol-2-yl)-2-cyano-3-(4-isopropylphenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a bromophenyl derivative and a suitable thioamide.

    Acrylamide Formation: The acrylamide moiety is introduced via a condensation reaction between a cyanoacrylate and an isopropylphenyl derivative.

    Final Coupling: The final step involves coupling the thiazole ring with the acrylamide moiety under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(3-bromophenyl)thiazol-2-yl)-2-cyano-3-(4-isopropylphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-N-(4-(3-bromophenyl)thiazol-2-yl)-2-cyano-3-(4-isopropylphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-N-(4-(3-bromophenyl)thiazol-2-yl)-2-cyano-3-(4-isopropylphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-(3-chlorophenyl)thiazol-2-yl)-2-cyano-3-(4-isopropylphenyl)acrylamide
  • (E)-N-(4-(3-fluorophenyl)thiazol-2-yl)-2-cyano-3-(4-isopropylphenyl)acrylamide

Uniqueness

(E)-N-(4-(3-bromophenyl)thiazol-2-yl)-2-cyano-3-(4-isopropylphenyl)acrylamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

(E)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3OS/c1-14(2)16-8-6-15(7-9-16)10-18(12-24)21(27)26-22-25-20(13-28-22)17-4-3-5-19(23)11-17/h3-11,13-14H,1-2H3,(H,25,26,27)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMKGXNJSYETSG-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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